Array ( [bid] => 6327673 )
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene, with the CAS number 1261492-67-4, is a specialized organic compound characterized by its unique chemical structure. It features an isocyanate functional group attached to a benzene ring that also contains a methylsulfanyl group and a trifluoromethyl group. The molecular formula of this compound is C₉H₆F₃N₁O₁S₁, and it has a molecular weight of approximately 201.15 g/mol. Its structure can be represented by the SMILES notation: FC(F)(F)c1cc(\N=C=O)ccc1C, indicating the presence of multiple functional groups that contribute to its reactivity and properties .
These reactions are significant for its applications in materials science and organic synthesis .
While specific biological activity data for 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is limited, isocyanates are generally known for their potential toxicity and reactivity. They can act as irritants to the respiratory system, skin, and eyes. Additionally, some studies suggest that isocyanates may have mutagenic properties and can induce allergic reactions upon exposure . Therefore, handling this compound requires appropriate safety precautions.
The synthesis of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene typically involves the following steps:
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene has several applications across various fields:
Studies on the interactions of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene with biological systems are crucial for understanding its safety profile. Research indicates that exposure to isocyanates can lead to respiratory issues and skin sensitization. In vitro studies may focus on its reactivity with biological nucleophiles, while in vivo studies could assess its toxicological effects on model organisms .
Several compounds exhibit structural similarities to 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene | 51903-64-1 | Lacks methylsulfanyl group; simpler structure |
| 4-Trifluoromethylphenyl isocyanate | 1548-13-6 | More straightforward structure; no sulfur atom |
| 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene | 11983909 | Contains a methoxy group instead of methylsulfanyl |
Each of these compounds shares the trifluoromethyl and isocyanate functionalities but differs in additional substituents, which significantly influence their chemical behavior and applications. The presence of the methylsulfanyl group in 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene enhances its reactivity compared to others, making it valuable in specific synthetic pathways and applications .